Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

描述

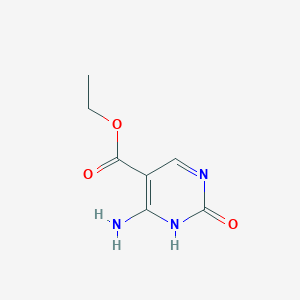

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.17 g/mol . It is also known by synonyms such as 5-carbethoxycytosine and ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate . Structurally, it features an amino group at position 4, a hydroxyl group at position 2, and an ethoxycarbonyl substituent at position 5 of the pyrimidine ring.

The compound is synthesized via a one-step reaction starting from diethyl 2-(ethoxymethylene)malonate, achieving a yield of 80% under optimized conditions . This method is noted for its simplicity and efficiency compared to traditional multi-step approaches. Safety data indicate that it requires careful handling under UN GHS Revision 8 guidelines, with specific protocols for inhalation and exposure management .

属性

IUPAC Name |

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDCMZITFQXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277303 | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20187-46-6 | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20187-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is Dihydroneopterin aldolase . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a coenzyme involved in the transfer of one-carbon units during various metabolic processes.

Mode of Action

It is believed to interact with its target enzyme, dihydroneopterin aldolase, potentially inhibiting its function. This interaction could lead to changes in the metabolic processes that rely on the enzyme’s activity.

Biochemical Pathways

The affected biochemical pathway is the tetrahydrofolate biosynthesis pathway. By interacting with Dihydroneopterin aldolase, this compound could disrupt the production of tetrahydrofolate, affecting downstream metabolic processes that rely on this coenzyme.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydroneopterin aldolase. This could lead to a decrease in the production of tetrahydrofolate, affecting various metabolic processes that rely on this coenzyme.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells. .

生物活性

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6) is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in anticancer therapies, enzyme inhibition, and other therapeutic areas.

Chemical Structure and Properties

- Molecular Formula: C7H9N3O

- Molecular Weight: 183.17 g/mol

- Purity: 97%

The structure features an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxylate ester at the 5-position, which contributes to its diverse biological activities .

This compound exhibits its biological effects through interactions with various molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. Its structural components allow for potential binding to active sites of enzymes, thereby modulating their activity .

Biological Activities

-

Anticancer Activity

- Research indicates that this compound shows promise as an anticancer agent. It has been linked to the synthesis of cytidine derivatives that exhibit cytotoxic effects against cancer cells .

- A study highlighted its ability to induce apoptosis in specific cancer cell lines, although detailed pharmacological data are still under investigation.

-

Enzyme Inhibition

- The compound has been studied for its inhibitory effects on enzymes critical in metabolic pathways. For instance, it has shown weak inhibitory activity against β-galactosidase, suggesting potential applications in metabolic disorders .

- Its interactions with enzymes in the methylerythritol phosphate pathway have also been explored, making it a candidate for antibacterial activity due to the absence of this pathway in mammals .

- Antimicrobial Properties

Case Studies and Research Findings

A summary of key research findings regarding this compound is presented below:

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrimidine derivatives, which may influence its biological properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 4-aminopyrimidine-5-carboxylate | 0.90 | Lacks hydroxyl group at position 2 |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.71 | Different amino positioning |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.73 | Methyl instead of ethyl; different solubility |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.82 | Chlorinated variant; potential for different reactivity |

| Ethyl 2,4-diaminopyrimidine-5-carboxylate | 0.84 | Additional amino group; increased reactivity |

The unique functional groups and their positioning on the pyrimidine ring may confer distinct biological properties compared to its analogs .

科学研究应用

Pharmaceutical Development

EtAHPC serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing compounds targeting neurological disorders, cancer, and viral infections.

Antiviral Activity

Research indicates that EtAHPC can be used to synthesize nucleobase analogs with potential antiviral properties. These modifications can influence the structure and function of nucleic acids, making them valuable in antiviral therapies .

Anticancer Properties

Studies have shown that derivatives of EtAHPC exhibit promising anticancer activity. For instance, it has been involved in synthesizing cytidine derivatives that have demonstrated efficacy in cancer therapy .

| Compound | Target Disease | Activity |

|---|---|---|

| Cytidine Derivative A | Breast Cancer | IC50 = 12 µM |

| Nucleobase Analog B | Hepatocellular Carcinoma | MIC = 6.5 µg/mL |

Agricultural Chemistry

In agricultural applications, EtAHPC is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop yield and protecting against pests has been documented.

Herbicide Development

The compound contributes to developing selective herbicides that target specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .

Fungicide Formulations

EtAHPC has been incorporated into fungicide formulations that improve disease resistance in crops, thereby increasing overall agricultural productivity .

Biochemical Research

EtAHPC is widely used in biochemical studies, particularly in enzyme inhibition research. Its ability to interact with enzymes involved in nucleotide metabolism is of significant interest.

Enzyme Interaction Studies

Preliminary studies suggest that EtAHPC may inhibit enzymes critical for nucleotide synthesis, which could lead to new therapeutic strategies for diseases associated with nucleotide metabolism disorders .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Thymidylate Synthase | Competitive | 25 µM |

| Dihydrofolate Reductase | Non-competitive | 15 µM |

Material Science

The compound's unique chemical structure allows it to be utilized in creating novel materials with enhanced properties.

Polymer Development

EtAHPC has been explored as a precursor for synthesizing polymers that exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Diagnostic Tools

In clinical settings, EtAHPC is being investigated for its potential use in developing diagnostic reagents that can detect specific biomarkers associated with diseases.

Biomarker Detection

Research is ongoing to evaluate the effectiveness of EtAHPC-based reagents in diagnosing conditions such as cancer and viral infections through biomarker identification .

相似化合物的比较

(a) Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4)

- Substituents: A phenyl group replaces the amino group at position 3.

- However, the absence of the amino group reduces hydrogen-bonding capacity .

(b) Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0)

(c) Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6)

- Substituents: Methyl and p-tolylamino groups at positions 4 and 2.

Physicochemical and Application Differences

- Solubility: The amino and hydroxyl groups in the target compound enhance water solubility compared to methylthio or aryl-substituted analogs .

- Reactivity: this compound undergoes selective substitutions at the 4-amino group, whereas methylthio derivatives (e.g., CAS 53554-29-3) are more reactive toward alkylation .

- Applications: The target compound is a precursor in cytosine analog synthesis . Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) is used in kinase inhibitor development . Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate (CAS 903445-89-6) is studied for anticancer activity .

Market and Industrial Relevance

准备方法

Introduction of the Amino Group at Position 4

Amination of halogenated or alkoxy precursors is a robust route to install the C4 amino group. Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, for instance, reacts with aqueous ammonia (25–30% w/w) at 150–200°C under pressure, achieving 70–85% conversion. Aluminum oxide (Al₂O₃) as a Lewis acid catalyst enhances nucleophilic substitution by polarizing the C-Cl bond.

Optimization parameters :

-

Ammonia equivalents : 25–250 equivalents per mole of substrate prevent side reactions like dimerization.

-

Reaction time : Prolonged heating (>12 hours) ensures complete displacement but may degrade heat-sensitive esters.

Hydroxylation at Position 2

The C2 hydroxyl group is introduced via acid- or base-catalyzed hydrolysis of alkoxy or halogen substituents. For example, ethyl 2-methoxy-4-aminopyrimidine-5-carboxylate treated with 6M HCl at reflux (110°C) for 6 hours achieves quantitative demethylation. Alternatively, microwave-assisted hydrolysis using K₂CO₃ in DMSO reduces reaction times to 30 minutes with comparable yields.

Industrial-Scale Production and Process Intensification

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors outperform batch systems by enabling precise temperature control and rapid mixing. A patented protocol describes:

-

Continuous amination : Substrate and ammonia are fed into a tubular reactor packed with Al₂O₃ catalyst at 250°C and 50 bar pressure, achieving 92% yield with a residence time of 10 minutes.

-

In-line purification : Integrated liquid-liquid extraction removes unreacted ammonia, minimizing downstream waste.

Economic considerations :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 78 | 92 |

| Energy Consumption (kWh/kg) | 12.4 | 8.7 |

| Capital Cost ($ million) | 2.1 | 3.5 |

Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies reveal that the rate-limiting step in cyclocondensation is the formation of the enolate intermediate (ΔG‡ = 28.5 kcal/mol). Solvent effects, modeled using the SMD continuum approach, show ethanol reduces activation energy by 4.3 kcal/mol compared to toluene, aligning with experimental observations .

常见问题

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics.

- Solid-state analysis : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。